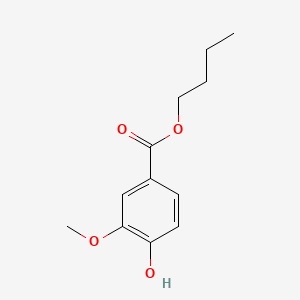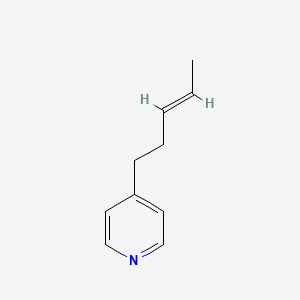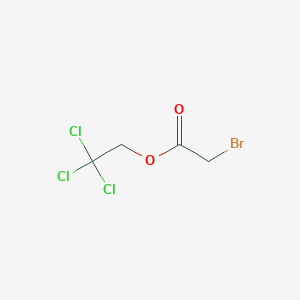
2,2,2-Trichloroethyl 2-bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl 2-bromoacetate is an organic compound with the molecular formula C4H4BrCl3O2 It is a derivative of bromoacetic acid and trichloroethanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl 2-bromoacetate typically involves the esterification of bromoacetic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 2,2,2-Trichloroethyl 2-bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reagent for the reduction of this compound.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, and amines.
Hydrolysis: Bromoacetic acid and 2,2,2-trichloroethanol.
Reduction: The corresponding alcohol, 2,2,2-trichloroethyl alcohol.
科学的研究の応用
2,2,2-Trichloroethyl 2-bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl 2-bromoacetate involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an electrophilic reagent. Additionally, the ester bond can be hydrolyzed to release bromoacetic acid and 2,2,2-trichloroethanol, which can further participate in various biochemical and chemical processes.
類似化合物との比較
2,2,2-Trichloroethyl acetate: Similar in structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,2,2-Trichloroethyl chloroformate: Contains a chloroformate group instead of a bromoacetate group, used primarily as a protecting group in organic synthesis.
2,2,2-Trichloroethanol: The alcohol counterpart of 2,2,2-Trichloroethyl 2-bromoacetate, used as a solvent and intermediate in organic synthesis.
Uniqueness: this compound is unique due to the presence of both the trichloroethyl and bromoacetate functionalities. This dual functionality imparts distinct reactivity patterns, making it a versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution and ester hydrolysis reactions makes it valuable in the synthesis of complex molecules.
特性
CAS番号 |
55110-70-8 |
|---|---|
分子式 |
C4H4BrCl3O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
2,2,2-trichloroethyl 2-bromoacetate |
InChI |
InChI=1S/C4H4BrCl3O2/c5-1-3(9)10-2-4(6,7)8/h1-2H2 |
InChIキー |
GEYYLJCQSBTPQO-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)OCC(Cl)(Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
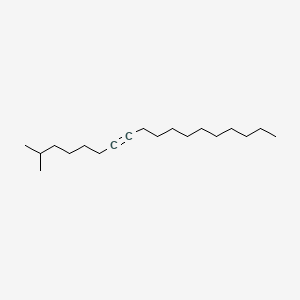
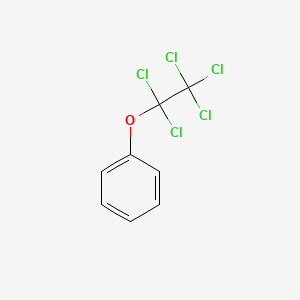
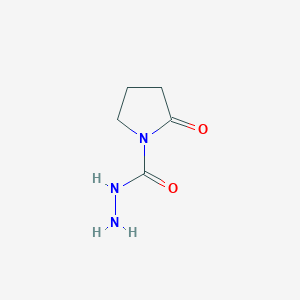

![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
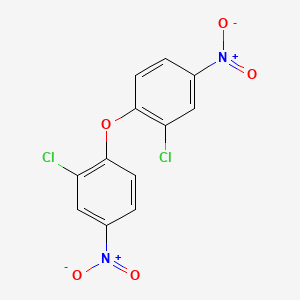
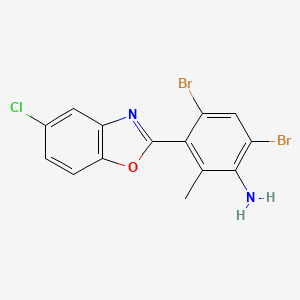
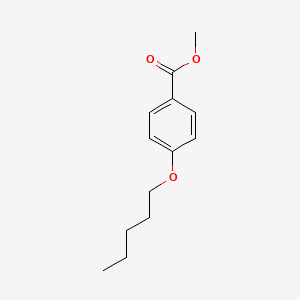
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
